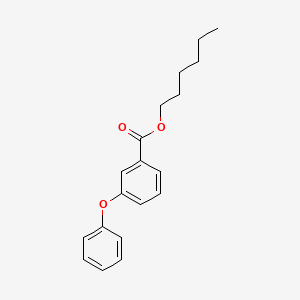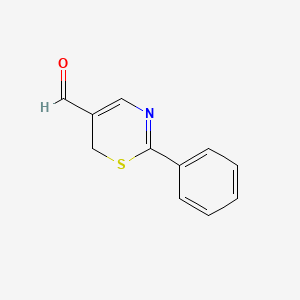
Benzoic acid, 3-phenoxy-, hexyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 3-phenoxy-, hexyl ester: is an organic compound with the molecular formula C19H22O3. It is an ester derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a hexyl group, and the phenyl ring is substituted with a phenoxy group at the 3-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The most common method for preparing esters involves the reaction of benzoic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. For benzoic acid, 3-phenoxy-, hexyl ester, the reaction involves benzoic acid, 3-phenoxy-, and hexanol.
Industrial Production Methods: Industrially, esters can be synthesized using continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzoic acid, 3-phenoxy-, hexyl ester can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, dry ether as a solvent.
Substitution: Halogens, nitric acid, sulfuric acid as a catalyst.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Mechanism:
- The ester group in benzoic acid, 3-phenoxy-, hexyl ester can undergo hydrolysis in the presence of water and an acid or base catalyst, leading to the formation of benzoic acid and hexanol .
- The phenoxy group can participate in electrophilic aromatic substitution reactions, where the electron-donating nature of the phenoxy group activates the benzene ring towards electrophiles .
Molecular Targets and Pathways:
Vergleich Mit ähnlichen Verbindungen
Benzoic acid, hexyl ester: Similar in structure but lacks the phenoxy group, which affects its reactivity and applications.
Phenyl benzoate: Similar ester functionality but differs in the alkyl group, leading to different physical and chemical properties.
Uniqueness:
Eigenschaften
CAS-Nummer |
69200-14-2 |
|---|---|
Molekularformel |
C19H22O3 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
hexyl 3-phenoxybenzoate |
InChI |
InChI=1S/C19H22O3/c1-2-3-4-8-14-21-19(20)16-10-9-13-18(15-16)22-17-11-6-5-7-12-17/h5-7,9-13,15H,2-4,8,14H2,1H3 |
InChI-Schlüssel |
UKOBXVNVKQLMEH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![({4-[Bis(2-chloroethyl)amino]phenyl}sulfanyl)acetic acid](/img/structure/B14474721.png)

![1-[(4-Nitrophenyl)methyl]-3,4-dihydronaphthalen-2(1H)-one](/img/structure/B14474732.png)


![4-[(5-Chloro-2-nitrophenyl)methanesulfonyl]morpholine](/img/structure/B14474753.png)

![Tetrakis[(acetyloxy)methyl]phosphanium chloride](/img/structure/B14474771.png)



![3-[(2-Methylphenyl)sulfanyl]propane-1,2-dithiol](/img/structure/B14474796.png)
![{[Diethyl(iodo)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14474802.png)

